CEP-40783

概要

説明

RXDX-106は、TAM(TYRO3、AXL、MER)受容体型チロシンキナーゼファミリーを標的とする、新規で選択的かつ強力な低分子阻害剤です。これらのキナーゼは、免疫応答の調節や癌の進行を含むさまざまな細胞プロセスに関与しています。 RXDX-106は、TAM駆動腫瘍の阻害において著しい有効性を示しており、癌治療のための有望な候補となっています .

科学的研究の応用

RXDX-106 has a wide range of scientific research applications, particularly in the fields of oncology and immunology:

Cancer Therapy: RXDX-106 has demonstrated significant antitumor activity in various preclinical models, making it a potential therapeutic agent for treating TAM-driven cancers

Combination Therapy: RXDX-106 has been studied in combination with immune checkpoint inhibitors, showing enhanced antitumor efficacy and improved survival outcomes in preclinical models.

生化学分析

Biochemical Properties

CEP-40783 interacts with the oncogenic receptor tyrosine kinases AXL and c-Met . It has shown high cellular potency in AXL-transfected 293GT cells and NCI-H1299 human NSCL cells . The increased inhibitory activity of this compound could be attributed to its extended residence time on both AXL and c-Met, consistent with a Type II mechanism .

Cellular Effects

This compound influences cell function by inhibiting the activation of AXL and c-Met, which are over-expressed and constitutively activated in a variety of human cancers . These receptors contribute to multiple steps in tumor progression by promoting cancer cell migration and invasion, enhancing tumor angiogenesis, facilitating cancer cell survival and tumor growth, and contributing to tumor resistance to several chemotherapy and molecular-targeted therapeutic agents .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of AXL and c-Met . This inhibition is achieved through a Type II mechanism, where the compound binds to both AXL and c-Met, leading to an extended residence time on these targets .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows dose- and time-dependent inhibition of AXL phosphorylation . For instance, in NCI-H1299 NSCL xenografts, it showed about 80% target inhibition at 0.3 mg/kg 6 hours post-dose and complete target inhibition to >90% inhibition at 1 mg/kg between 6-24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, a 10 mg/kg oral dose resulted in complete AXL inhibition up to 48 hours post-dosing . In AXL/NIH3T3 xenografts, a 0.3 mg/kg oral dose resulted in complete tumor regressions .

準備方法

合成経路と反応条件

RXDX-106の合成には、主要な中間体の調製とその後のカップリングを含む、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公的ドメインでは完全に開示されていません。 この化合物は、その活性に不可欠な特定の結合と官能基の形成を含む一連の化学反応によって合成されていることは知られています .

工業生産方法

RXDX-106の工業生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる可能性が高いです。このプロセスには、医薬品用途に必要な基準を満たすための厳格な品質管理が含まれるでしょう。工業生産方法に関する具体的な詳細は、公的には入手できません。

化学反応の分析

反応の種類

RXDX-106は、主にキナーゼ阻害剤としての機能に関連する反応を起こします。これらには以下が含まれます。

リン酸化の阻害: RXDX-106は、TAM受容体のリン酸化を阻害します。これは、それらの活性化とシグナル伝達経路における重要なステップです.

キナーゼドメインへの結合: この化合物は、TAM受容体のキナーゼドメインに結合し、それらの活性化とそれに続く下流のシグナル伝達を阻止します.

一般的な試薬と条件

RXDX-106を含む反応は、通常、生理学的条件下で起こります。これは、この化合物が人間の体内での機能を果たすように設計されているためです。一般的な試薬には、標的キナーゼとの相互作用中の化合物の安定性と活性を維持するさまざまな緩衝液と溶媒が含まれます。

生成される主な生成物

RXDX-106とTAM受容体の相互作用の主な生成物は、それらのリン酸化の阻害であり、癌細胞の生存と増殖を促進する下流のシグナル伝達経路の抑制につながります .

科学研究における用途

RXDX-106は、特に腫瘍学と免疫学の分野において、幅広い科学研究用途があります。

作用機序

RXDX-106は、受容体型チロシンキナーゼのTAMファミリーを選択的に阻害することによって効果を発揮します。これらの受容体は、免疫応答と癌細胞の生存の調節に関与しています。RXDX-106は、TYRO3、AXL、MERのキナーゼドメインに結合することで、それらのリン酸化と活性化を阻止します。 この阻害は、癌細胞の増殖、生存、免疫回避を促進する下流のシグナル伝達経路を阻害します .

類似の化合物との比較

RXDX-106は、TAM阻害剤としての選択性と効力において独特です。TAMファミリーを標的とする類似の化合物には以下が含まれます。

BGB324 (R428): 抗腫瘍活性を有する別のAXL阻害剤ですが、RXDX-106とは異なる選択性と効力のプロファイルを持っています.

ギルテリチニブ (ASP2215): 主に急性骨髄性白血病の治療に使用される、AXLとFLT3のデュアル阻害剤.

RXDX-106は、3つのTAM受容体(TYRO3、AXL、MER)すべてを高い効力で阻害できるため、さまざまなTAM駆動癌に対する汎用性が高く効果的な治療薬となっています .

ご不明な点がございましたら、お気軽にお問い合わせください!

類似化合物との比較

RXDX-106 is unique in its selectivity and potency as a TAM inhibitor. Similar compounds targeting the TAM family include:

BGB324 (R428): Another AXL inhibitor with antitumor activity, but with different selectivity and potency profiles compared to RXDX-106.

Gilteritinib (ASP2215): A dual inhibitor of AXL and FLT3, used primarily in the treatment of acute myeloid leukemia.

RXDX-106 stands out due to its ability to inhibit all three TAM receptors (TYRO3, AXL, MER) with high potency, making it a versatile and effective therapeutic agent for various TAM-driven cancers .

If you have any further questions or need more details, feel free to ask!

生物活性

CEP-40783, also known as RXDX-106, is a potent and selective inhibitor targeting the receptor tyrosine kinases AXL and c-Met. This compound has garnered attention in cancer research due to its promising biological activity against various cancers, particularly those characterized by the overexpression of AXL and c-Met. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound functions as a Type II kinase inhibitor , which means it binds to the inactive form of the receptor tyrosine kinases (RTKs), stabilizing them in a conformation that prevents activation. This mechanism is crucial for its effectiveness against cancers that exhibit resistance to conventional therapies.

- Binding Affinity : The compound demonstrates an IC50 value of approximately 7 nM for AXL and 12 nM for c-Met , indicating its high potency in inhibiting these targets .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For example:

- GTL-16 Gastric Carcinoma Cells : this compound exhibited an IC50 of 6 nM , significantly impacting cell viability and proliferation .

In Vivo Studies

Several preclinical studies have evaluated the antitumor efficacy of this compound using xenograft models:

Clinical Implications

This compound is particularly relevant for treating cancers that are resistant to existing therapies, such as non-small cell lung cancer (NSCLC) that does not respond to EGFR inhibitors like erlotinib. Its dual inhibition of AXL and c-Met provides a therapeutic advantage by targeting multiple pathways involved in tumor growth and metastasis.

Case Studies

- NSCLC Treatment : In a study involving NSCLC patient-derived xenografts, the administration of this compound led to significant tumor regression compared to control groups. The compound's ability to overcome resistance mechanisms associated with EGFR inhibitors was highlighted .

- Breast Cancer Models : In models of breast cancer, this compound demonstrated not only reduced primary tumor growth but also a marked decrease in metastatic spread, suggesting its potential utility in advanced disease settings .

Pharmacokinetics and Administration

This compound is administered orally, with dosages ranging from 0.1 mg/kg to 500 mg/kg , depending on the specific therapeutic context and cancer type being treated . The pharmacokinetic profile indicates favorable absorption and distribution characteristics, supporting its use in clinical settings.

特性

IUPAC Name |

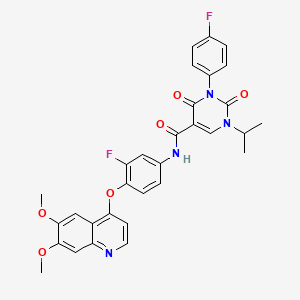

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCWHHYUMFGOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26F2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437321-24-8 | |

| Record name | CEP-40783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1437321248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-40783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1969ZJE05Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。